NA3 Glycan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

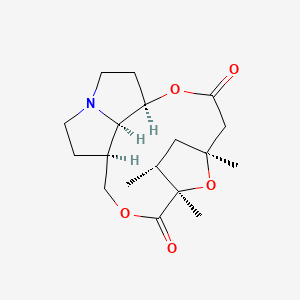

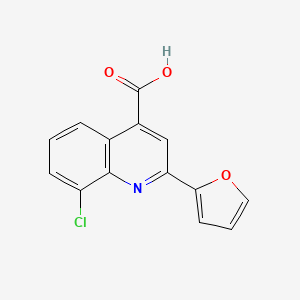

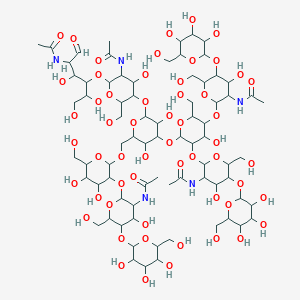

NA3 Glycan, also known as Asialo-, tri-antennary complex-type N-glycan (oligosaccharide), is a substructure of A3 glycan . It is found on several mammalian glycoproteins including bovine serum fetuin (bSF) . The product provided may be a mixture of isomers differing in the linkage of the Gal residue of one of the glycan’s antennae .

Synthesis Analysis

The synthesis of N-glycans, including NA3 Glycan, is a well-investigated process . It involves the preparation of substrates and sugar donors, and the progress in the glycosyltransferases characterization which leads to the diversity of N-glycan synthesis . The chemo-enzymatic approach serves as an alternative to chemical synthesis, providing high stereoselectivity and economic efficiency .

Chemical Reactions Analysis

Glycan-modified proteins, including those with NA3 Glycan, are involved in a wide range of biological and physiological processes including recognition and regulatory functions, cellular communication, gene expression, cellular immunity, growth, and development . Glycans are released by enzymatic or chemical means, depending on the type of glycosylation .

Physical And Chemical Properties Analysis

NA3 Glycan has a molecular weight of 2007 . It is typically purified from the oligosaccharide pool released from bSF by hydrazinolysis using a combination of HPLC and glycosidase digestion . It is dried by centrifugal evaporation from an aqueous solution .

Aplicaciones Científicas De Investigación

Novel Therapeutic Applications

NA3 Glycan in Retinal Disease Treatment NA3 glycan, identified as Asialo, tri-antennary oligosaccharide, has demonstrated promising results in the treatment of retinal diseases, especially atrophic age-related macular degeneration (AMD). It supports the proper folding of outer segment membranes, preserves the normal ultrastructure, and maintains the protein expression patterns of photoreceptors and Müller cells, even in the absence of retinal pigment epithelium support. NA3 glycan has a good safety profile and favorable ocular pharmacokinetics, making it a potential new therapeutic for atrophic AMD and other retinal degenerative disorders (Swaminathan et al., 2014).

In another study, NA3 glycan demonstrated neuroprotective effects in preclinical models of atrophic AMD. It was observed to prevent photoreceptor outer segment degeneration, pyknosis of the outer nuclear layer, and reactive gliosis of Müller cells. It also promoted the maturation of adherens junctions between Müller cells and photoreceptors, suggesting that NA3 glycan therapy may offer a new avenue in the prevention and treatment of retinal diseases like atrophic AMD (Chintalapudi et al., 2019).

Analytical Applications

NA3 Glycan in Mass Spectrometric Analysis In the field of mass spectrometry, the conversion of N-glycans to naphthimidazole (NAIM) derivatives, including NA3 glycan, has been established as a technique. This process involves the oxidative condensation of N-glycans with 2,3-naphthalenediamine. The NAIM derivatization introduces a UV/fluorescence-sensitive chromophore and increases the hydrophobicity of N-glycans, thus enhancing their ionization efficiency in mass spectrometry. This method has been particularly valuable in the analysis of glycan structures in biological samples containing sensitive subunits (Hung et al., 2013).

Mecanismo De Acción

N-glycans, including NA3 Glycan, affect the biological fate and function of N-glycoproteins . They enhance proper folding of ligand or receptor, solubility or polarity of the ligand or receptor, and binding to extracellular or intracellular factors that induce cell signaling pathways or mediate further processing of the N-glycoprotein .

Safety and Hazards

Direcciones Futuras

NA3 Glycan has shown potential as a therapy for retinal diseases such as atrophic age-related macular degeneration (AMD) and other retinal degenerative disorders . It supports proper folding of outer segment membranes, promotes normal ultrastructure, and maintains protein expression patterns of photoreceptors and Müller cells in the absence of retinal pigment epithelium support .

Propiedades

IUPAC Name |

N-[2-[6-[2-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[[3-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-4-yl]oxy-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H127N5O56/c1-18(93)77-23(6-82)39(99)58(24(98)7-83)129-67-35(78-19(2)94)45(105)62(32(15-91)123-67)134-74-57(117)64(44(104)34(128-74)17-118-75-65(52(112)43(103)28(11-87)122-75)136-69-37(80-21(4)96)47(107)60(30(13-89)125-69)132-72-54(114)50(110)41(101)26(9-85)120-72)135-76-66(137-70-38(81-22(5)97)48(108)61(31(14-90)126-70)133-73-55(115)51(111)42(102)27(10-86)121-73)56(116)63(33(16-92)127-76)130-68-36(79-20(3)95)46(106)59(29(12-88)124-68)131-71-53(113)49(109)40(100)25(8-84)119-71/h6,23-76,83-92,98-117H,7-17H2,1-5H3,(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFOSCCAWJEWHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)CO)CO)OC1C(C(C(C(O1)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H127N5O56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390869 |

Source

|

| Record name | NA3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2006.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NA3 Glycan | |

CAS RN |

82867-73-0 |

Source

|

| Record name | NA3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.